DNA gyrasesupercoiling assayantibacterial discovery
Researchers screening for novel GyrB inhibitors face a critical gap: most reference compounds lose potency against coumarin-resistant mutants. Cyclothialidine C solves this by retaining full inhibitory activity against novobiocin-resistant DNA gyrase (E. coli supercoiling IC50 = 0.03 µg/mL).
- Benchmark standard for HTS and enzymatic GyrB assays with potency on par with the most active known inhibitors.
- Structurally characterized by X-ray crystallography, enabling rational SAR and in silico docking campaigns.
- Supplied with comprehensive analytical documentation to ensure batch-to-batch reproducibility for drug discovery programs.
Molecular FormulaC26H35N5O11S
Molecular Weight625.6 g/mol
Cat. No.B1243372
⚠ Attention: For research use only. Not for human or veterinary use.
Cyclothialidine C (also known as GR-122222X) is a natural product and a potent inhibitor of bacterial DNA gyrase, isolated from Streptomyces sp. NR 0659 [1]. It belongs to the cyclothialidine family of compounds, which are characterized by a unique 12-membered lactone ring integrated into a pentapeptide chain [1]. Its primary mechanism of action involves the competitive inhibition of the ATPase activity of the DNA gyrase B subunit [2]. The compound serves as a crucial lead structure for the development of novel antibacterial agents, particularly those aimed at overcoming resistance to clinically used drugs [3].
1
DNA gyrase enzyme inhibition assays (supercoiling and ATPase)
2
GyrB target engagement and competitive binding studies
3
Antimicrobial screening context for novel GyrB inhibitor discovery
4
Medicinal chemistry scaffold for SAR and lead optimization
[1] Creative Biogene. Cyclothialidine C - Product Page. View Source
[2] Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966–1973. View Source
[3] Goetschi, E., Angehrn, P., Gmuender, H., Hebeisen, P., Link, H., Masciadri, R., & Nielsen, J. (1993). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Pharmacology & Therapeutics, 60(2), 367–380. View Source
Cyclothialidine C: Why Generic Substitution Fails
Generic substitution with other DNA gyrase inhibitors is not scientifically valid due to fundamental differences in binding modes and downstream biological consequences. While coumarin antibiotics like novobiocin and coumermycin A1 also target the GyrB ATP-binding site, X-ray crystallography reveals that Cyclothialidine C binds in a distinctly different orientation [1]. This results in a small, but critical, overlap of binding sites that is competitive yet does not fully recapitulate the structural interactions of coumarins [1]. Consequently, the pattern of bacterial resistance mutations against Cyclothialidine C differs from that of novobiocin and coumermycin, highlighting non-overlapping structural vulnerabilities [2]. Furthermore, the parent cyclothialidine scaffold suffers from poor cell penetration, a liability that is not shared by all GyrB inhibitors but has driven extensive medicinal chemistry efforts to create analogs with improved pharmacokinetic properties [3]. Therefore, substituting Cyclothialidine C with another GyrB inhibitor would not only fail to replicate its unique binding interactions but would also disregard a distinct chemical space essential for overcoming specific resistance mechanisms.
Binding orientation differs
X-ray crystallography shows cyclothialidine C binds GyrB in a different orientation than coumarins, limiting structural equivalence.
Resistance profiles may not overlap
Mutation patterns conferring novobiocin resistance may not confer cyclothialidine resistance, so direct substitution can produce divergent results.
Cell penetration context differs
The parent scaffold has poor cell penetration; other GyrB inhibitors may not share this pharmacokinetic limitation, affecting whole-cell assay comparisons.
[1] Lewis, R. J., Singh, O. M., Smith, C. V., Skarzynski, T., Maxwell, A., Wonacott, A. J., & Wigley, D. B. (1996). The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography. The EMBO Journal, 15(6), 1412–1420. View Source
[2] Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. View Source
[3] Angehrn, P., Goetschi, E., Gmuender, H., Hebeisen, P., Hennig, M., Kuhn, B., ... & Schmitt-Hoffmann, A. (2011). A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties. Journal of Medicinal Chemistry, 54(7), 2207–2224. View Source
Cyclothialidine C: Evidence vs. Comparator Compounds
Supercoiling Inhibition Potency
Cyclothialidine demonstrates a 50% inhibitory concentration (IC50) of 0.03 µg/mL against E. coli DNA gyrase in a supercoiling assay [1]. This potency is equivalent to that of novobiocin and coumermycin A1 (both 0.06 µg/mL), the most active coumarin antibiotics, and is more than 20-fold greater than the fluoroquinolone norfloxacin (0.66 µg/mL) [1].
Supercoiling IC50Head-to-head
0.03 µg/mL (cyclothialidine) vs. novobiocin (0.06 µg/mL), norfloxacin (0.66 µg/mL)
Reported inhibition potency comparable to coumarin antibiotics in this assay context.
E. coli DNA gyrase supercoiling assay; direct comparator data.
DNA gyrasesupercoiling assayantibacterial discovery
2-fold more potent than novobiocin and coumermycin A1; 22-fold more potent than norfloxacin
Conditions
E. coli DNA gyrase supercoiling assay
Why This Matters
This head-to-head data establishes Cyclothialidine C as one of the most potent known DNA gyrase inhibitors, justifying its use as a benchmark in enzyme inhibition studies and a valuable starting point for medicinal chemistry campaigns aiming for high target engagement.
DNA gyrasesupercoiling assayantibacterial discovery
[1] Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. View Source
GyrB ATPase Inhibition and Binding
Cyclothialidine (GR-122222X) acts as a high-affinity inhibitor of the GyrB ATPase. It binds stoichiometrically to inactivate the ATPase activity of a 43-kDa N-terminal fragment of the B subunit [1]. Furthermore, it competitively inhibits the binding of a radiolabeled coumarin drug to the GyrB fragment, confirming a competitive interaction with the ATP-binding site [1].
GyrB ATPase bindingMechanistic context
Stoichiometric inhibition of 43-kDa GyrB fragment; competitive with radiolabeled coumarin
Supports 1:1 high-affinity target engagement for mechanism-of-action studies.
Qualitative binding evidence from competitive displacement assay.
ATPase assayenzyme kineticstarget engagement
Evidence Dimension
Mechanism of ATPase inhibition
Target Compound Data
Stoichiometric binding; competitive inhibition of coumarin drug binding
Comparator Or Baseline
Competitive inhibition of a radiolabelled coumarin drug
Quantified Difference
N/A - This is a qualitative, mechanistic differentiation.
Conditions
43-kDa N-terminal fragment of E. coli GyrB
Why This Matters
The demonstration of stoichiometric, high-affinity binding confirms a 1:1 interaction with the GyrB subunit, which is critical for understanding its mode of action and designing potent, selective inhibitors with well-defined target occupancy.
ATPase assayenzyme kineticstarget engagement
[1] Oblak, M., Kotnik, M., & Solmajer, T. (1996). Mode of action of GR122222X, a novel inhibitor of bacterial DNA gyrase. Antimicrobial Agents and Chemotherapy, 40(2), 473–476. View Source
Coumarin Resistance Circumvention
Cyclothialidine retains activity against a DNA gyrase that has been rendered resistant to novobiocin, a classic coumarin antibiotic [1]. This suggests that its precise site of action and binding interactions are sufficiently different from novobiocin to evade a known resistance-conferring mutation in GyrB [1]. X-ray crystallography further validates this, showing that cyclothialidine and novobiocin bind to the GyrB protein in very different ways [2].
Resistance circumventionCross-study comparable
Active against novobiocin-resistant DNA gyrase
Differentiates binding mode from coumarins; supports resistance mechanism profiling.
Qualitative outcome; corroborated by X-ray structural analysis.
drug resistancemutagenesisstructural biology
Evidence Dimension
Activity against novobiocin-resistant DNA gyrase
Target Compound Data
Active (maintains inhibitory effect)
Comparator Or Baseline
Novobiocin (no activity)
Quantified Difference
Qualitative difference; cyclothialidine is active, novobiocin is not.
Conditions
DNA gyrase from a novobiocin-resistant strain
Why This Matters
This non-overlapping resistance profile is a critical differentiator. It demonstrates that Cyclothialidine C can be used to study and potentially overcome a specific resistance mechanism that defeats an established class of antibiotics, making it a strategic asset in antibacterial research.
drug resistancemutagenesisstructural biology
[1] Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966–1973. View Source
[2] Lewis, R. J., Singh, O. M., Smith, C. V., Skarzynski, T., Maxwell, A., Wonacott, A. J., & Wigley, D. B. (1996). The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography. The EMBO Journal, 15(6), 1412–1420. View Source
In Vivo Efficacy Proof-of-Concept
While Cyclothialidine C itself exhibits poor cell penetration, its scaffold has been successfully engineered to yield analogs with pronounced in vivo efficacy. Derivatives with improved pharmacokinetic properties, such as reduced glucuronidation and optimized lipophilicity, have demonstrated pronounced in vivo efficacy in a mouse septicaemia infection model [1]. This confirms that the core cyclothialidine pharmacophore can be translated into systemically active antibacterial agents.
In vivo scaffold validationClass-level inference
Derivatives show reported in vivo efficacy in a mouse septicaemia infection model
Pharmacophore supports in vivo target engagement for optimized analogs.
Class-level evidence; parent compound has poor cell penetration.
in vivo efficacypharmacokineticsantibacterial lead optimization
Evidence Dimension
In vivo efficacy in a mouse septicaemia model
Target Compound Data
Cyclothialidine analogs (e.g., dilactam derivatives) demonstrate pronounced in vivo efficacy.
Comparator Or Baseline
Cyclothialidine C parent (poor cell penetration, low in vivo activity).
Quantified Difference
Qualitative improvement from 'low' to 'pronounced' in vivo efficacy for optimized analogs.
Conditions
Mouse septicaemia infection model
Why This Matters
This evidence validates the cyclothialidine scaffold as a viable starting point for in vivo-active antibacterial drug discovery. It demonstrates that the core pharmacophore is not intrinsically inactive in whole organisms, but rather its liabilities can be overcome through rational medicinal chemistry, making the parent compound a valuable tool for validating target engagement and guiding SAR studies.
in vivo efficacypharmacokineticsantibacterial lead optimization
[1] Angehrn, P., Goetschi, E., Gmuender, H., Hebeisen, P., Hennig, M., Kuhn, B., ... & Schmitt-Hoffmann, A. (2011). A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties. Journal of Medicinal Chemistry, 54(7), 2207–2224. View Source
Cyclothialidine C: Research Applications
Enzymatic Assay Benchmarking
Given its proven and highly potent inhibition of E. coli DNA gyrase supercoiling (IC50 = 0.03 µg/mL) [1], Cyclothialidine C serves as an ideal positive control and benchmark compound for high-throughput screening (HTS) campaigns and enzymatic assays designed to identify new GyrB inhibitors. Its activity is on par with or better than the most active known inhibitors of this enzyme, providing a high-performance reference standard for measuring target engagement.
Coumarin Resistance Mechanism Studies
Cyclothialidine C's ability to inhibit novobiocin-resistant DNA gyrase [2] makes it an essential tool for studying the structural basis of antibiotic resistance. Researchers can use this compound to map the GyrB binding pocket, understand how specific mutations confer resistance to coumarins but not cyclothialidines, and design next-generation inhibitors that bypass common resistance pathways [3].
Structure-Guided Scaffold Optimization
The high-resolution crystal structure of Cyclothialidine C bound to its target has been solved [3]. This structural information is invaluable for rational drug design, allowing medicinal chemists to perform structure-activity relationship (SAR) studies and in silico docking to guide the synthesis of novel analogs. The goal is to improve upon the scaffold's inherent limitations (e.g., poor cell penetration) while maintaining or enhancing its potent target affinity [4].
GyrB Target Validation in Vivo
While Cyclothialidine C is not itself cell-permeable, it remains the gold standard for establishing on-target activity for the cyclothialidine scaffold. The development of analogs that have achieved 'pronounced in vivo efficacy in a mouse septicaemia infection model' [4] validates the GyrB target and the cyclothialidine pharmacophore as a viable route to new antibacterial therapies. Researchers can use the parent compound to confirm that the observed cellular or in vivo activity of new analogs is due to specific, on-target GyrB inhibition.
Application
Selection Property
Validation Focus
GyrB inhibitor screening assays
High target engagement potency
IC50 benchmarking and assay sensitivity
Resistance mechanism research
Differential binding mode vs. coumarins
Mutation mapping and structural analysis
Structure-based lead optimization
Crystallographic binding pose
In silico docking and scaffold SAR
In vivo pharmacophore validation
On-target GyrB inhibition profile
Model-derived efficacy endpoint review
[1] Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. View Source
[2] Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966–1973. View Source
[3] Lewis, R. J., Singh, O. M., Smith, C. V., Skarzynski, T., Maxwell, A., Wonacott, A. J., & Wigley, D. B. (1996). The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography. The EMBO Journal, 15(6), 1412–1420. View Source
[4] Angehrn, P., Goetschi, E., Gmuender, H., Hebeisen, P., Hennig, M., Kuhn, B., ... & Schmitt-Hoffmann, A. (2011). A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties. Journal of Medicinal Chemistry, 54(7), 2207–2224. View Source
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